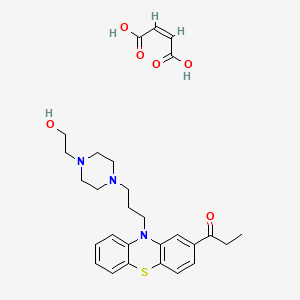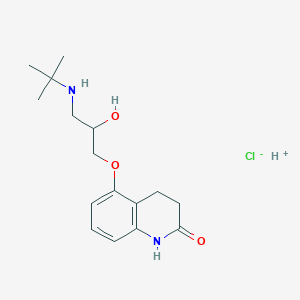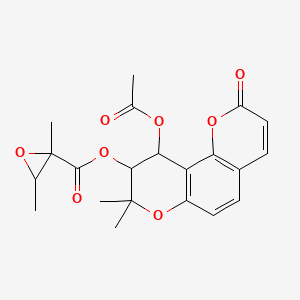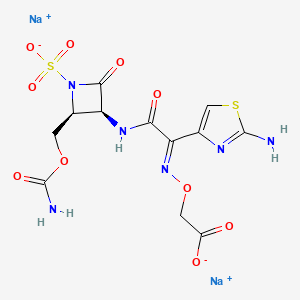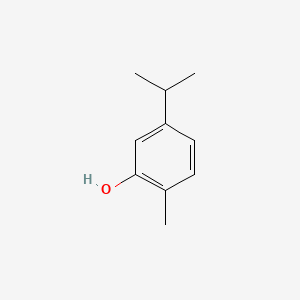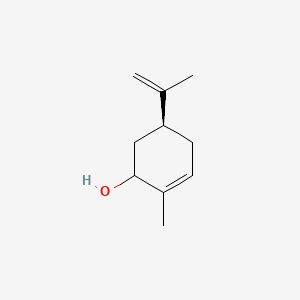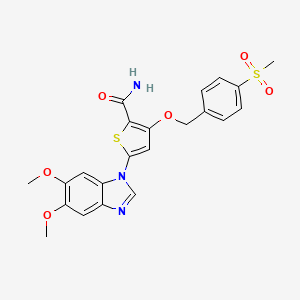
CAY10575
Übersicht
Beschreibung
CAY10575 is a chemical compound known for its inhibitory effects on certain kinases. It is formally named 5-(5,6-dimethoxy-1H-benzimidazol-1-yl)-3-[(4-(methylsulfonyl)phenyl)methoxy]-2-thiophenecarboxamide. This compound is primarily recognized for its ability to inhibit IκB kinase β (IKKβ) and polo-like kinase 1 (Plk1), making it a valuable tool in biochemical research .
Wissenschaftliche Forschungsanwendungen
CAY10575 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Kinaseinhibitor in verschiedenen biochemischen Assays verwendet, um Kinase-Signalwege zu untersuchen.
Biologie: Die Verbindung wird in der Zellbiologieforschung eingesetzt, um die Rolle von Kinasen bei der Zellsignalisierung und -regulation zu untersuchen.
Medizin: this compound wird wegen seiner potenziellen therapeutischen Wirkungen untersucht, insbesondere bei Krankheiten, bei denen die Kinaseaktivität dysreguliert ist, wie z. B. Krebs.
Industrie: Es wird bei der Entwicklung neuer Pharmazeutika und als Referenzverbindung in der Wirkstoffforschung eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkungen durch Hemmung der Aktivität von IκB-Kinase β (IKKβ) und Polo-like-Kinase 1 (Plk1) aus. Diese Kinasen spielen eine entscheidende Rolle in der Zellsignalübertragung:
IKKβ: Die Hemmung von IKKβ verhindert die Phosphorylierung und den Abbau von IκB, wodurch die Aktivierung des Signalwegs des nuklearen Faktor Kappa-Leichtketten-Enhancers aktivierter B-Zellen (NF-κB) blockiert wird.
Plk1: Die Hemmung von Plk1 stört den Zellzyklusverlauf, insbesondere während der Mitose, was zu einem Zellzyklusarrest und Apoptose führt
Wirkmechanismus
Target of Action
CAY10575 primarily targets IKK-ε (IκB kinase epsilon) and Polo-like kinase 1 (Plk1) . IKK-ε is a non-canonical IκB kinase that plays a crucial role in inflammation and immunity. Plk1 is a key regulator of cell cycle progression and is often overexpressed in cancer cells .
Mode of Action
This compound acts as an inhibitor for both IKK-ε and Plk1 . It binds to these kinases, preventing them from phosphorylating their respective substrates. This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of IKK-ε and Plk1 by this compound affects several biochemical pathways. IKK-ε is involved in the NF-κB signaling pathway, which regulates immune and inflammatory responses . On the other hand, Plk1 plays a critical role in cell cycle progression, particularly in the G2/M transition and cytokinesis .
Pharmacokinetics
It is known to be soluble in dmso, which suggests it may have good bioavailability
Result of Action
This compound’s inhibition of IKK-ε and Plk1 leads to significant molecular and cellular effects. For instance, it has been shown to increase neurite total length in hippocampal neurons isolated from rat embryos when used at concentrations ranging from 0.8 to 20 µM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments with similar polarity . Additionally, storage conditions can impact the compound’s stability, with recommendations for storage at -20°C .
Biochemische Analyse
Biochemical Properties
CAY10575 interacts with IKKβ and Plk1, inhibiting their activity . The nature of these interactions is through the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the NF-κB signaling pathway . It also impacts gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By inhibiting IKKβ and Plk1, this compound can modulate the activity of these enzymes and the cellular processes they are involved in .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed to have a stable shelf life of over 4 years when stored at -20°C
Metabolic Pathways
Vorbereitungsmethoden
The synthesis of CAY10575 involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes:
Formation of the benzimidazole ring: This is achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the methoxy groups: Methoxylation of the benzimidazole ring is carried out using methanol in the presence of an acid catalyst.
Attachment of the thiophene ring: The thiophene ring is introduced through a coupling reaction with the benzimidazole intermediate.
Final modifications: The methylsulfonylphenyl group is attached via a nucleophilic substitution reaction
Analyse Chemischer Reaktionen
CAY10575 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können auf die Nitrogruppen oder andere reduzierbare funktionelle Gruppen innerhalb des Moleküls abzielen.
Substitution: Nucleophile Substitutionsreaktionen sind häufig, insbesondere unter Beteiligung der Methoxy- und Methylsulfonylgruppen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Thiole. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
CAY10575 ist einzigartig aufgrund seiner dualen inhibitorischen Wirkung sowohl auf IKKβ als auch auf Plk1. Ähnliche Verbindungen umfassen:
IKK2-Inhibitor 3: Ein weiterer Inhibitor von IKKβ mit einer anderen chemischen Struktur.
Polo-like-Kinase-Inhibitor 1: Eine Verbindung, die speziell auf Plk1 abzielt, aber IKKβ nicht hemmt
Diese ähnlichen Verbindungen unterstreichen die Spezifität und Vielseitigkeit von this compound bei der gezielten Ansteuerung mehrerer Kinasen, was es zu einem wertvollen Werkzeug in der Forschung macht.
Eigenschaften
IUPAC Name |
5-(5,6-dimethoxybenzimidazol-1-yl)-3-[(4-methylsulfonylphenyl)methoxy]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-29-17-8-15-16(9-18(17)30-2)25(12-24-15)20-10-19(21(32-20)22(23)26)31-11-13-4-6-14(7-5-13)33(3,27)28/h4-10,12H,11H2,1-3H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTVTZCYVZGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2C3=CC(=C(S3)C(=O)N)OCC4=CC=C(C=C4)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648989 | |
| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916985-21-2 | |
| Record name | 5-(5,6-Dimethoxy-1H-benzimidazol-1-yl)-3-{[4-(methanesulfonyl)phenyl]methoxy}thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



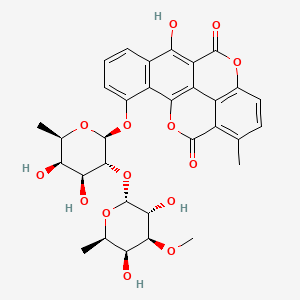
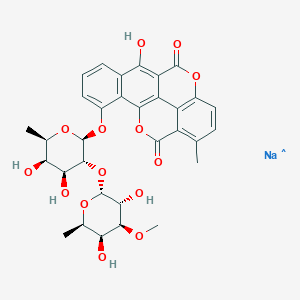
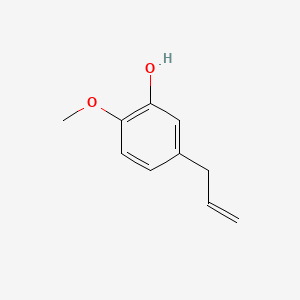
![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1668574.png)

